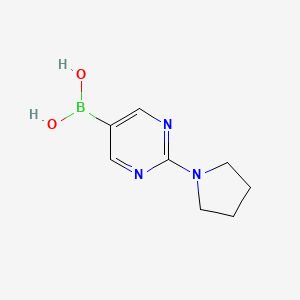
(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid
Descripción general
Descripción
“(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid” is a chemical compound with the empirical formula C9H14BN3O2 and a molecular weight of 207.04 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid” is represented by the SMILES string OB(O)c1cnc(nc1)N2CCCCC2 .Chemical Reactions Analysis
Boronic esters like “(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid” are valuable building blocks in organic synthesis. Protodeboronation of these esters is not well developed, but a catalytic protodeboronation utilizing a radical approach has been reported .Physical And Chemical Properties Analysis
“(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid” is a solid with a density of 1.3±0.1 g/cm3. It has a boiling point of 451.1±55.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
- The pyranopyrimidine core, to which “(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid” is closely related, is crucial for the synthesis of compounds with significant medicinal and pharmaceutical applications. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed to develop derivatives through one-pot multicomponent reactions. These compounds are pivotal for creating bioavailable and therapeutically valuable molecules (Parmar, Vala, & Patel, 2023).
Development of Optical Sensors
- Pyrimidine derivatives, similar to “(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid”, have found extensive use as optical sensors due to their ability to form both coordination and hydrogen bonds. This makes them excellent candidates for sensing applications, demonstrating their versatility beyond pharmaceuticals to include materials science (Jindal & Kaur, 2021).
Anti-Inflammatory and Antifungal Activities
- Pyrimidines exhibit a wide range of pharmacological effects, including anti-inflammatory and antifungal activities. Studies on pyrimidine derivatives, including boronic acid variants, have shown their potential in inhibiting the expression and activities of key inflammatory mediators. These findings highlight the importance of pyrimidine structures in developing new anti-inflammatory and antifungal agents (Rashid et al., 2021).
Antifungal Mechanism of Boron-Containing Compounds
- Boronic acids, including “(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid”, have shown significant bioactivity, particularly as antifungals. The antifungal mechanism of such compounds involves inhibiting protein synthesis through interactions with biochemicals, demonstrating the potential for developing novel antimicrobial agents (Arvanitis, Rook, & Macreadie, 2020).
Drug Discovery and Medicinal Chemistry
- The pyrrolidine ring, a component of “(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid”, is a versatile scaffold in drug discovery, contributing to the stereochemistry and pharmacophore space of bioactive molecules. Its use in developing compounds for treating human diseases underscores the compound's significance in medicinal chemistry (Li Petri et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
(2-pyrrolidin-1-ylpyrimidin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BN3O2/c13-9(14)7-5-10-8(11-6-7)12-3-1-2-4-12/h5-6,13-14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAOVFKQOOJCHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681752 | |
| Record name | [2-(Pyrrolidin-1-yl)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid | |
CAS RN |
955374-13-7 | |
| Record name | [2-(Pyrrolidin-1-yl)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



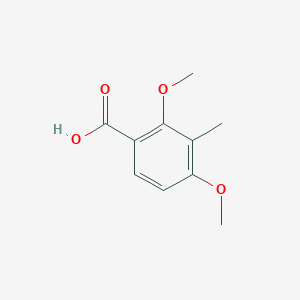
![N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine](/img/structure/B1421991.png)
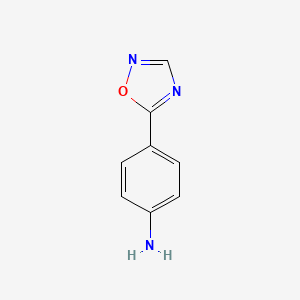
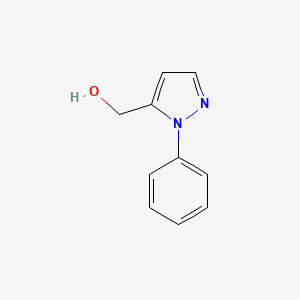
![2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione](/img/structure/B1421996.png)
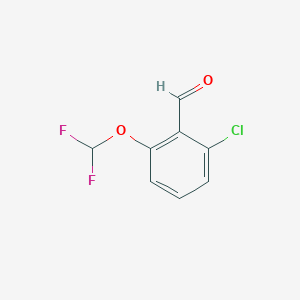
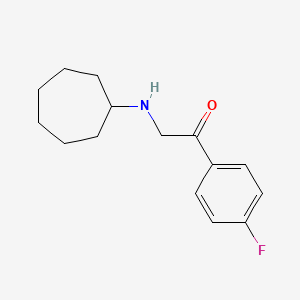
![methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate](/img/structure/B1422001.png)
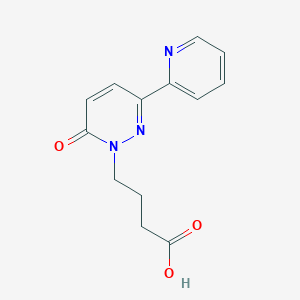
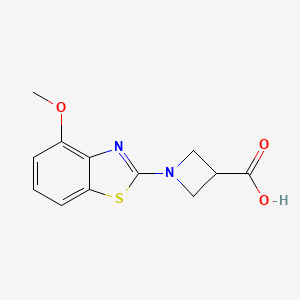
![Pyrazolo[1,5-A]pyridin-7-ylmethanamine](/img/structure/B1422009.png)
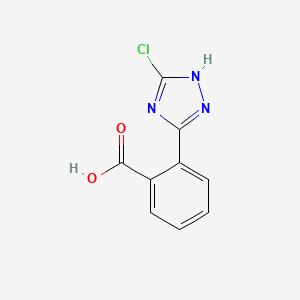
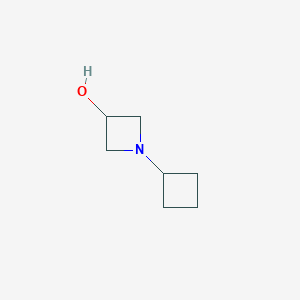
![2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422013.png)